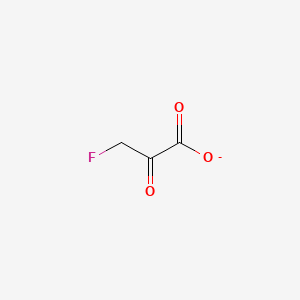

3-Fluoro-2-oxopropanoate

Descripción general

Descripción

3-fluoropyruvate is the anion of 3-fluoropyruvic acid. It derives from a pyruvate. It is a conjugate base of a 3-fluoropyruvic acid.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the most significant applications of 3-fluoro-2-oxopropanoate is its role as an inhibitor of specific enzymes involved in amino acid metabolism. Notably, it has shown effectiveness in inhibiting 4-hydroxyphenylpyruvate dioxygenase, an enzyme critical for tyrosine catabolism. Research indicates that analogs of this compound can act as competitive inhibitors with Ki values indicating strong binding affinity .

Metabolic Pathway Studies

Due to its structural similarity to pyruvate, this compound is used in studies focusing on metabolic pathways. It serves as a tool for investigating the regulation of metabolic processes and understanding how fluorinated compounds can alter enzyme activity and substrate interactions .

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development. Its ability to inhibit specific enzymes suggests potential therapeutic applications in treating diseases related to metabolic dysregulation. For instance, compounds derived from this compound are being explored for their anti-cancer properties, particularly in targeting metabolic pathways that are upregulated in tumors .

Case Study 1: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase

A study conducted on the synthesis and evaluation of various derivatives of this compound demonstrated its effectiveness as a competitive inhibitor against 4-hydroxyphenylpyruvate dioxygenase from pig liver. The synthesized compounds showed Ki values ranging from 10 to 22 µM, indicating their potential as pharmacological agents targeting metabolic disorders .

| Compound | Ki Value (µM) | Enzyme Target |

|---|---|---|

| Compound A | 10 | 4-Hydroxyphenylpyruvate Dioxygenase |

| Compound B | 22 | 4-Hydroxyphenylpyruvate Dioxygenase |

Case Study 2: Fluorinated Analogues in Cancer Research

Research has indicated that fluorinated analogs of pyruvate can enhance interaction with biological targets compared to their non-fluorinated counterparts. The incorporation of fluorine into these compounds modifies their physicochemical properties, potentially improving bioavailability and selectivity towards cancerous cells .

Análisis De Reacciones Químicas

Oxidation Reactions

3-Fluoro-2-oxopropanoate undergoes oxidation under controlled conditions, typically yielding fluorinated carboxylic acids. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media1.

-

Product : 3-Fluoro-2-oxopropanoic acid (via protonation of the conjugate base)2.

This reaction exploits the α-keto group’s susceptibility to oxidation, analogous to pyruvate but modulated by fluorine’s inductive effects.

Reduction Reactions

Reduction of the α-keto group produces fluorinated alcohols or hydroxy acids:

-

Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)1.

-

Product : 3-Fluoro-2-hydroxypropanoic acid2.

The fluorine atom stabilizes the transition state, enhancing reaction efficiency compared to non-fluorinated analogs.

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN₂) under basic conditions:

-

Reagent : Amines or thiols in polar aprotic solvents (e.g., DMF)3.

-

Product : Substituted derivatives (e.g., 3-amino-2-oxopropanoate)3.

For example, ethyl 2-fluoro-3-oxopropanoate derivatives react with bromine in CCl₄ to yield brominated intermediates, enabling further functionalization3.

Enzyme Inhibition and Biochemical Interactions

This compound mimics pyruvate in metabolic pathways, competitively inhibiting key enzymes:

| Target Enzyme | Mechanism | Biological Impact |

|---|---|---|

| Pyruvate dehydrogenase | Binds to E1 subunit, blocking decarboxylation | Disrupts acetyl-CoA synthesis4 |

| Lactate dehydrogenase | Competes with pyruvate for active site | Reduces lactate production in cancer cells4 |

| Dihydrodipicolinate synthase | Alters substrate binding affinity | Inhibits lysine biosynthesis in bacteria4 |

Fluorine’s electronegativity enhances binding affinity, making it a potent inhibitor2.

Deacylative Alkylation

This compound derivatives serve as intermediates in the synthesis of fluorinated heterocycles:

-

Reaction : Base-promoted deacylative alkylation with alkyl halides or Michael acceptors5.

-

Product : 3-Alkylated-3-fluoro-2-oxindoles (yields: 70–90%)5.

Palladium-Catalyzed Allylation

-

Conditions : Pd(OAc)₂, dppp ligand, LiOtBu base5.

-

Product : 3-Allylated-3-fluoro-2-oxindoles (yields: 60–75%)5.

Atmospheric Degradation Pathways

In environmental contexts, reactions with hydroxyl (OH) radicals or chlorine (Cl) atoms lead to decomposition:

-

OH Radical Pathway : Cleavage of C1–C2 bond, forming formaldehyde and fluorinated fragments6.

-

Cl Atom Pathway : Competitive C1–C2 and C2–C3 bond cleavage, yielding chloroacetone and methyl pyruvate6.

Research Findings

-

Anticancer Activity : this compound impairs mitochondrial function in prostate cancer cells (IC₅₀: 4.16 µg/mL)4.

-

Metabolic Regulation : Inhibits lipid synthesis by targeting pyruvate dehydrogenase, showing promise for metabolic disorder therapy4.

-

Fluorine Effects : Enhances pharmacokinetic stability and bioavailability compared to non-fluorinated analogs2.

Comparative Reactivity

| Compound | Reactivity | Unique Feature |

|---|---|---|

| This compound | High electrophilicity at α-keto group | Fluorine enhances enzyme inhibition |

| Pyruvate | Moderate reactivity | Central to glycolysis |

| 3,3,3-Trifluoro-2-oxopropanoate | Increased lipophilicity | Altered pharmacokinetics |

Footnotes

Propiedades

IUPAC Name |

3-fluoro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZTLXNODUTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.